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molecular formula C5H6N2O2S B8473700 1H-Pyrrole, 2-(methylthio)-3-nitro- CAS No. 61201-15-8

1H-Pyrrole, 2-(methylthio)-3-nitro-

Cat. No. B8473700
M. Wt: 158.18 g/mol
InChI Key: YDLUFXQFKDNJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04407808

Procedure details

Dry hydrogen chloride was passed through a stirred solution of 1-nitro-2-methylthio-2-(2,2-diethoxyethylamino)ethylene (9.7 g, 0.04 mol) in dry ether (250 ml) at 5°-10° for 3 hours. The resulting mixture was basified by pouring it into potassium carbonate solution (300 ml). The mixture was filtered to give a yellow solid, and the aqueous phase of the filtrate was separated and extracted with ether (2×150 ml). The combined ether solutions were evaporated to a residue. This residue and the solid filtered off earlier were recrystallised from acetone-chloroform to give 2-methylthio-3-nitropyrrole (3.4 g, 54%) m.p. 212°-213°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([CH:5]=[C:6]([S:16][CH3:17])[NH:7][CH2:8][CH:9](OCC)OCC)([O-:4])=[O:3].C(=O)([O-])[O-].[K+].[K+]>CCOCC>[CH3:17][S:16][C:6]1[NH:7][CH:8]=[CH:9][C:5]=1[N+:2]([O-:4])=[O:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
9.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=C(NCC(OCC)OCC)SC
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
the aqueous phase of the filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×150 ml)
CUSTOM
Type
CUSTOM
Details
The combined ether solutions were evaporated to a residue
FILTRATION
Type
FILTRATION
Details
This residue and the solid filtered off
CUSTOM
Type
CUSTOM
Details
earlier were recrystallised from acetone-chloroform

Outcomes

Product
Name
Type
product
Smiles
CSC=1NC=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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